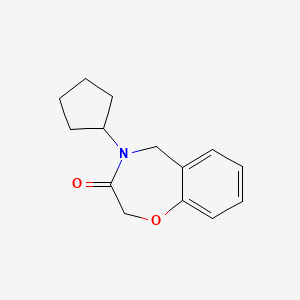

4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as CP-DBO, is an organic compound belonging to the class of benzoxazepines. CP-DBO has been studied extensively for its potential applications in the fields of biochemistry, physiology, and pharmacology due to its unique chemical structure and properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

Polycyclic N-hetero Compounds Synthesis

Studies have explored the synthesis of polycyclic N-hetero compounds, including those similar to 4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, focusing on their cyclization methods and the preparation of mesoionic compounds. These compounds have shown inhibitory activities against collagen-induced aggregation of rabbit blood platelets, indicating potential biomedical applications (Nagamatsu et al., 1993).

Dopaminergic Activity

The dopaminergic activity of substituted benzazepines, including structures related to the compound , has been evaluated for their potential as central and peripheral dopamine receptor agonists. These compounds were synthesized and tested for their effects on renal blood flow and renal vascular resistance, as well as their central dopaminergic activity in animal models (Pfeiffer et al., 1982).

Bioactivity and Ecological Role

The bioactivity and ecological roles of benzoxazinones, which share structural features with 4-cyclopentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, have been extensively researched. These studies have unveiled their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Moreover, the potential of these compounds as leads for natural herbicide models has been a topic of interest, highlighting their importance in chemical defense mechanisms and pharmaceutical development (Macias et al., 2009).

Heterocyclic Chemistry Innovations

Research has focused on creating new heterocyclic systems, including tetrahydrooxazolo[2,3-b][3]benzazepin-3(2H)-ones and tetrazolo[1,5-a][1]benzazepines, from related precursors. These innovations demonstrate the versatility and potential applications of these compounds in developing new pharmaceuticals and exploring novel chemical reactions (Bremner et al., 1997; Lee et al., 2003).

Antipsychotic Activity

Benzotriazepin-5(2H)-one derivatives, closely related to the core structure of interest, have been synthesized with the expectation of antipsychotic activity. These compounds have been tested for their potential in treating psychiatric disorders, highlighting the therapeutic applications of benzazepin-based compounds (Ibrahim et al., 2013).

properties

IUPAC Name |

4-cyclopentyl-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14-10-17-13-8-4-1-5-11(13)9-15(14)12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEPHVFSBREODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC3=CC=CC=C3OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2672451.png)

![3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672452.png)

![4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B2672457.png)

![tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate](/img/structure/B2672459.png)

![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B2672463.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2672467.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2672470.png)

![7-(4-chlorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2672471.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2672472.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2672473.png)